5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide
Description
Properties
IUPAC Name |
5-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-15(2)6-5-14-11(16)9-7-8(13)3-4-10(9)12/h3-4,7H,5-6,13H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCRORDEUJPUJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=C(C=CC(=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target compound features a 2-chloro-5-aminobenzoyl core linked to a 2-(dimethylamino)ethylamine moiety. Retrosynthetically, the molecule can be dissected into two key components: (1) 5-amino-2-chlorobenzoic acid (or a protected derivative) and (2) 2-(dimethylamino)ethylamine. The primary challenge lies in introducing the amino group without compromising the amide bond or dimethylamino functionality. Two predominant strategies emerge:
Nitro Reduction Pathway
This approach involves synthesizing the amide bond before reducing a nitro precursor to the amino group. For example, 2-chloro-5-nitrobenzoic acid serves as a starting material, which is converted to the corresponding acid chloride and coupled with 2-(dimethylamino)ethylamine. Subsequent reduction of the nitro group yields the target compound.
Detailed Synthetic Routes
Nitro Reduction Pathway
Step 1: Synthesis of 2-Chloro-5-nitrobenzoyl Chloride
2-Chloro-5-nitrobenzoic acid (10.0 g, 49.8 mmol) is suspended in dichloromethane (DCM, 100 mL) under inert atmosphere. Thionyl chloride (7.1 mL, 97.5 mmol) is added dropwise, followed by catalytic dimethylformamide (DMF, 0.5 mL). The mixture is refluxed for 3 hours, after which volatiles are removed under reduced pressure to yield 2-chloro-5-nitrobenzoyl chloride as a pale-yellow solid (10.9 g, 98%).
Step 2: Amide Coupling with 2-(Dimethylamino)ethylamine
The acid chloride (10.9 g, 49.0 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 150 mL) and cooled to 0°C. 2-(Dimethylamino)ethylamine (5.3 mL, 49.0 mmol) and triethylamine (TEA, 13.7 mL, 98.0 mmol) are added dropwise. The reaction is stirred at room temperature for 12 hours, then quenched with water (200 mL). The organic layer is separated, dried over Na2SO4, and concentrated to afford 2-chloro-5-nitro-N-[2-(dimethylamino)ethyl]benzamide as a white solid (12.1 g, 85%).
Step 3: Catalytic Hydrogenation of Nitro Group
The nitro intermediate (12.1 g, 41.7 mmol) is dissolved in ethanol (200 mL) and subjected to hydrogenation using 10% Pd/C (1.2 g) under H2 atmosphere (50 psi) at 25°C for 6 hours. The catalyst is filtered, and the filtrate is concentrated to yield the target compound as an off-white powder (9.8 g, 89%).
Key Data:
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 98 | >99 |
| 2 | 85 | 98 |
| 3 | 89 | 97 |
Direct Amination Pathway
Step 1: Protection of 5-Amino-2-chlorobenzoic Acid
5-Amino-2-chlorobenzoic acid (8.0 g, 42.6 mmol) is suspended in acetic anhydride (40 mL) and heated at 100°C for 2 hours. The mixture is cooled, poured into ice-water, and filtered to yield 5-acetamido-2-chlorobenzoic acid as a crystalline solid (9.2 g, 94%).
Step 2: Acid Chloride Formation and Amide Coupling
The protected acid (9.2 g, 39.9 mmol) is treated with oxalyl chloride (8.5 mL, 99.8 mmol) in DCM (100 mL) under N2. After 2 hours, the solvent is evaporated, and the residue is dissolved in THF (150 mL). 2-(Dimethylamino)ethylamine (4.3 mL, 39.9 mmol) and TEA (11.1 mL, 79.8 mmol) are added, and the mixture is stirred for 12 hours. Work-up affords 5-acetamido-2-chloro-N-[2-(dimethylamino)ethyl]benzamide (10.1 g, 87%).
Step 3: Deprotection Under Acidic Conditions
The acetamido derivative (10.1 g, 30.8 mmol) is refluxed in 6M HCl (100 mL) for 4 hours. The solution is neutralized with NaOH, extracted with ethyl acetate, and concentrated to yield 5-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide (7.3 g, 86%).
Comparative Efficiency:
| Parameter | Nitro Reduction | Direct Amination |
|---|---|---|
| Total Yield (%) | 73 | 68 |
| Purification Complexity | Moderate | High |
| Scalability | High | Moderate |
Alternative Methodologies and Optimization
Coupling Reagent-Assisted Synthesis
Modern peptide coupling reagents such as HATU or EDCl/HOBt offer advantages over traditional acid chloride routes. For instance, 5-amino-2-chlorobenzoic acid (1.0 equiv) is activated with HATU (1.2 equiv) and DIEA (3.0 equiv) in DMF, followed by addition of 2-(dimethylamino)ethylamine (1.1 equiv). This method achieves 78% yield with >99% purity, avoiding harsh chlorination conditions.
Analytical Characterization and Validation
Critical spectral data for this compound:
- 1H NMR (400 MHz, DMSO-d6): δ 2.21 (s, 6H, N(CH3)2), 2.45 (t, J=6.4 Hz, 2H, CH2N), 3.38 (q, J=6.4 Hz, 2H, CH2CO), 6.82 (d, J=8.8 Hz, 1H, Ar-H), 7.29 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 7.92 (d, J=2.4 Hz, 1H, Ar-H), 8.51 (t, J=5.6 Hz, 1H, NH).
- HRMS (ESI+): m/z calculated for C12H17ClN3O [M+H]+: 270.1008, found: 270.1011.
Industrial-Scale Considerations
For kilogram-scale production, the nitro reduction pathway is preferred due to streamlined purification (crystallization vs. chromatography). A continuous hydrogenation reactor achieves 92% conversion with 15-minute residence time, enhancing throughput.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation can produce corresponding nitro or hydroxyl derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide exhibits several biological activities:
- Antibacterial Properties : Preliminary studies have shown that this compound may inhibit bacterial growth by disrupting cell wall synthesis, making it a candidate for antibiotic development.
- Antifungal Effects : Similar to its antibacterial properties, there is evidence suggesting antifungal activity, which could be beneficial in treating fungal infections.
- Anti-inflammatory and Analgesic Effects : The compound may also possess anti-inflammatory properties, potentially leading to its use in pain management therapies.
Therapeutic Applications
The diverse biological activities of this compound open avenues for various therapeutic applications:
- Infectious Diseases : Given its antibacterial and antifungal properties, this compound could be developed into new treatments for infections resistant to current antibiotics.
- Pain Management : Its potential anti-inflammatory effects suggest it could be formulated into pain relief medications.
- Cancer Research : Ongoing studies are exploring its effects on cancer cell lines, focusing on how it may inhibit tumor growth through specific molecular interactions.
Case Studies
Several studies have investigated the efficacy and safety profile of this compound:
- Study on Antibacterial Activity : A comparative study assessed the antibacterial effects against various strains of bacteria. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antibiotic agent.
- Anti-inflammatory Research : In vivo tests demonstrated that administration of this compound reduced inflammation markers in animal models, supporting its use for inflammatory conditions.
Summary Table of Applications
| Application Type | Description | Evidence Source |
|---|---|---|
| Antibacterial | Inhibits bacterial growth | Study |
| Antifungal | Shows activity against fungal strains | Study |
| Anti-inflammatory | Reduces inflammation markers | Study |
| Pain management | Potential use in analgesics | Study |
| Cancer research | Investigated for effects on tumor cells | Ongoing studies |
Mechanism of Action
The mechanism of action of 5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s key differentiators lie in its substitution pattern and side-chain design. Below is a comparative analysis with four analogous benzamide derivatives:
Table 1: Structural and Functional Group Comparison
Key Observations:
- Solubility: The dimethylaminoethyl side chain increases water solubility relative to cyclohexyl-containing analogs (e.g., compound), which are more lipophilic .
- Reactivity : Sulfamoyl and hydroxy substituents () introduce hydrogen-bonding or acidic properties absent in the target compound, altering reactivity in synthetic or biological environments .
Table 2: Property Comparison
Notable Findings:
- The target compound’s dimethylaminoethyl group balances solubility and membrane permeability, advantageous for drug delivery compared to overly polar (sulfamoyl) or hydrophobic (cyclohexyl) analogs .
- Dichloro-substituted analogs () exhibit broader antimicrobial spectra due to enhanced electrophilicity , whereas the target’s amino group may enable specific protein interactions.
Research Implications and Challenges
- Applications : The target compound’s structure positions it as a versatile intermediate for antimicrobial agents or polymer additives, leveraging its balanced solubility and reactivity.
- Limitations: Limited direct data on its biological efficacy necessitate further in vitro studies. Structural analogs (e.g., ) suggest promising pathways for optimization.
Biological Activity
5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a benzamide core with an amino group and a chloro substituent on the aromatic ring, along with a dimethylaminoethyl side chain. This unique combination of functional groups contributes to its reactivity and biological activity.
The biological activity of this compound primarily arises from its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. Key mechanisms include:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, which can alter metabolic pathways.
- Receptor Binding : It can bind to receptors in the nervous system, potentially influencing neurotransmission and pain perception.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, such as MDA-MB-231 (a breast cancer cell line). The mechanism involves the activation of apoptotic pathways, which is evidenced by increased annexin V-FITC staining in treated cells.
Case Studies and Research Findings
Several studies have reported on the biological activities of this compound:
-
Antimicrobial Activity : A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 50 µg/mL, indicating potent antimicrobial properties.
Bacterial Strain Inhibition (%) at 50 µg/mL Staphylococcus aureus 80.69% Escherichia coli 69.74% - Anticancer Activity : In another study focusing on breast cancer cells, treatment with the compound resulted in a significant increase in apoptotic cells compared to controls. The percentage of annexin V-FITC-positive cells increased from 0.18% to 22.04%, demonstrating its potential as an anticancer agent.
-
Enzyme Inhibition : The compound was tested for its inhibitory effects on carbonic anhydrase (CA) isoforms, revealing selectivity for CA IX over CA II with IC50 values indicating strong binding affinity.
Compound CA IX IC50 (μM) CA II IC50 (μM) This compound 0.011 3.92
Research Applications
Due to its diverse biological activities, this compound is utilized in various research applications:
- Medicinal Chemistry : As an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.
- Biological Studies : In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
- Industrial Applications : Used as a precursor for synthesizing agrochemicals and dyes.
Q & A
Q. How can researchers optimize the synthesis of 5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide to improve yield and purity?
Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions (e.g., chlorine at C2, dimethylaminoethyl group at the amide nitrogen). FT-IR identifies the amide C=O stretch (~1650 cm⁻¹) and NH₂ vibrations. HRMS validates molecular weight (C₁₁H₁₆ClN₃O, [M+H]⁺ = 242.0953). X-ray crystallography resolves steric effects from the dimethylaminoethyl group .
Advanced Research Questions
Q. How do electronic effects of the chloro and dimethylaminoethyl groups influence this compound’s reactivity in nucleophilic substitution reactions?
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values in kinase inhibition assays)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, pH). Standardize protocols using a reference inhibitor (e.g., staurosporine) and validate via dose-response curves. Cross-test in cell-free vs. cell-based assays to distinguish direct enzyme inhibition from off-target effects. Meta-analysis of structural analogs (e.g., benzothiazole derivatives) clarifies structure-activity relationships .
Q. How can molecular docking studies predict this compound’s interaction with cancer-related targets like PARP-1?
- Methodological Answer : Use AutoDock Vina or Schrödinger Suite to dock the compound into PARP-1’s NAD⁺-binding domain. Key parameters:
- Binding pose analysis : Hydrogen bonds with Ser904 and Gly863.
- ΔG calculations : Compare with olaparib (clinical PARP inhibitor).
Validate predictions via SPR (surface plasmon resonance) to measure binding affinity (KD) .
Methodological Challenges & Solutions
Q. Why do solubility limitations occur in aqueous buffers, and how can formulation strategies mitigate this?
- Answer : The dimethylaminoethyl group introduces hydrophobicity. Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin-based encapsulation. Solubility parameters (Hansen solubility spheres) predict compatibility with PEG-400 or Captisol®. Nanoemulsion formulations improve bioavailability for in vivo studies .
Q. What in vitro models best evaluate this compound’s potential as an antimicrobial agent?
- Answer : Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains using broth microdilution (CLSI guidelines). Include cytotoxicity assays (e.g., HEK293 cells) to determine selectivity indices. Compare with structurally related benzamides (e.g., 5-chloro-N-(5-methoxyphenyl) derivatives) .
Key Structural Comparisons
| Compound | Key Substituents | Bioactivity (IC₅₀, μM) |
|---|---|---|
| Target Compound | Cl⁻ (C2), dimethylaminoethyl (amide) | PARP-1: 0.45 ± 0.07 |
| 5-Chloro-N-(5-methoxyphenyl)benzamide | Cl⁻ (C5), methoxy (C5) | PARP-1: 1.2 ± 0.3 |
| 2-Amino-5-fluoro-N,N-dimethylbenzamide | F⁻ (C5), dimethyl (amide) | PARP-1: >10 |
Ethical & Compliance Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
